Cas no 2229529-94-4 (2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol)
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol
- 2229529-94-4
- EN300-1959704
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- Inchi: 1S/C9H10BrF2NO/c1-9(13,8(11)12)7-5(10)3-2-4-6(7)14/h2-4,8,14H,13H2,1H3
- InChI Key: OMEHLBAZKIFWIX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1C(C)(C(F)F)N)O
Computed Properties
- Exact Mass: 264.99138g/mol
- Monoisotopic Mass: 264.99138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.2Ų
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959704-0.05g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 0.05g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1959704-0.1g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 0.1g |
$1384.0 | 2023-09-17 | ||
| Enamine | EN300-1959704-0.25g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 0.25g |
$1447.0 | 2023-09-17 | ||
| Enamine | EN300-1959704-0.5g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 0.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1959704-1.0g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 1g |
$1572.0 | 2023-05-31 | ||
| Enamine | EN300-1959704-2.5g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 2.5g |
$3080.0 | 2023-09-17 | ||
| Enamine | EN300-1959704-5.0g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 5g |
$4557.0 | 2023-05-31 | ||
| Enamine | EN300-1959704-10.0g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 10g |
$6758.0 | 2023-05-31 | ||
| Enamine | EN300-1959704-1g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 1g |
$1572.0 | 2023-09-17 | ||
| Enamine | EN300-1959704-5g |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol |
2229529-94-4 | 5g |
$4557.0 | 2023-09-17 |
2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol
Professional Introduction to Compound with CAS No. 2229529-94-4 and Product Name: 2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol
Compound with the CAS number 2229529-94-4 and the product name 2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates both fluorinated and brominated aromatic rings, which are known to enhance its bioactivity and metabolic stability, making it a promising candidate for further investigation.
The name "2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol" provides detailed insight into its chemical composition. The presence of an amino group at the 2-position of the difluoropropanyl side chain suggests potential interactions with biological targets, while the bromine substituent at the 3-position of the phenol ring may contribute to its binding affinity and selectivity. This combination of functional groups makes the compound a versatile tool for exploring novel pharmacological pathways.
Recent research in the field of medicinal chemistry has highlighted the importance of fluorinated compounds in drug development. The incorporation of fluorine atoms into molecular structures can lead to improved pharmacokinetic properties, such as enhanced lipophilicity and resistance to metabolic degradation. In particular, difluoropropanyl groups have been shown to enhance binding interactions with biological targets, making them valuable in designing small-molecule inhibitors and activators.
The bromophenol moiety in this compound is another key feature that contributes to its potential therapeutic applications. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, and bromination can further modulate their bioactivity. Studies have demonstrated that brominated phenols exhibit strong activity against various enzymatic targets, including kinases and proteases, which are often implicated in diseases such as cancer and inflammatory disorders.
Current research efforts are focused on exploring the pharmacological properties of this compound through both in vitro and in vivo studies. Preliminary data suggest that 2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol exhibits significant inhibitory effects on certain enzymes associated with disease pathways. For instance, its interaction with specific kinases has been observed to disrupt abnormal signaling cascades that contribute to tumor growth and progression.
In addition to its potential as an enzyme inhibitor, this compound may also serve as a scaffold for developing novel therapeutic agents. The structural flexibility offered by the amino and difluoropropanyl groups allows for further modifications, enabling researchers to fine-tune its bioactivity and selectivity. This adaptability is crucial for designing molecules that can effectively target specific disease mechanisms while minimizing off-target effects.
The synthesis of compound with CAS No. 2229529-94-4 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are employed to introduce the desired functional groups into the molecular framework. These synthetic strategies not only highlight the complexity of modern chemical synthesis but also underscore the importance of robust methodologies in producing biologically active compounds.
Evaluation of the compound's safety profile is a critical step in its development as a potential therapeutic agent. Preliminary toxicology studies have been conducted to assess its acute toxicity and potential long-term effects. These studies aim to establish safe dosage ranges and identify any adverse reactions that may occur upon exposure. The results of these evaluations will be instrumental in determining whether further clinical development is warranted.
The integration of computational chemistry tools has significantly accelerated the discovery process for this type of compound. Molecular modeling techniques allow researchers to predict how 2-(2-amino-1,1-difluoropropan-2-yl)-3-bromophenol interacts with biological targets at an atomic level. This approach not only saves time but also provides valuable insights into optimizing its structure for improved efficacy.
In conclusion, compound with CAS No. 2229529-94-4 represents a promising advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of fluorinated and brominated aromatic rings offers a rich foundation for exploring novel drug targets across various disease areas. Continued research efforts will further elucidate its pharmacological properties and pave the way for future clinical investigations.
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